molecular formula C11H20ClNO2 B1433306 1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride CAS No. 1786116-15-1

1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B1433306
CAS RN: 1786116-15-1
M. Wt: 233.73 g/mol
InChI Key: HAPISGGUHXTQIC-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride (1CPPC-HCl) is an organic compound that is used in a variety of research applications. It is a white crystalline powder and is soluble in water, making it an ideal compound for a variety of experiments. It is used in synthetic organic chemistry, drug discovery, and biochemistry. It has been used in the synthesis of a variety of compounds, including drugs, natural products, and pharmaceuticals. In addition, it has been used in the study of biochemical and physiological effects, as well as the development of new drugs.

Scientific Research Applications

Chemical Synthesis and Drug Development The compound's structural framework has been utilized in the synthesis of enantiomerically pure compounds, demonstrating its importance in the creation of molecules with potential medicinal properties. For instance, the synthesis of enantiomerically and diastereomerically pure amino acids from cycloheptadiene, employing an amino acid-derived acylnitroso Diels-Alder reaction, underscores its utility in developing biologically active analogs (Shireman & Miller, 2001). Similarly, studies on the anticonvulsant activity of amino amides and amino esters based on cyclopentane-carboxylic acid highlight the potential for discovering new therapeutic agents (Arustamyan et al., 2019).

Material Science and Gelation Properties Research into organo- and hydrogels derived from cyclic amino acids and their derivatives reveals the compound's relevance in material science. The ability to form gels in various solvents, including water under specific conditions, opens up possibilities for its use in drug delivery systems and biomaterials (Xie et al., 2009).

Biocatalysis and Asymmetric Synthesis The asymmetric synthesis of key intermediates for pharmaceuticals, such as hepatitis C virus protease inhibitors, showcases the compound's application in biocatalysis. Utilizing microbial strains for the enantioselective synthesis of chiral intermediates demonstrates the integration of chemistry and biology in drug synthesis processes (Zhu et al., 2018).

Antimicrobial and Antifungal Research The synthesis and evaluation of new pyridine derivatives for antimicrobial activity indicate the ongoing search for new compounds with potential therapeutic benefits. Such studies contribute to the development of new antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens (Patel et al., 2011).

properties

IUPAC Name

1-cyclopentylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-7-3-4-8-12(10)9-5-1-2-6-9;/h9-10H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPISGGUHXTQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride

CAS RN

1786116-15-1
Record name 1-cyclopentylpiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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